(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Overview
Description
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Impact Studies
Exposure and Health Impacts
A study by Beard et al. (2002) looked into health impacts of pesticide exposure on outdoor workers, indicating the importance of understanding the effects of various chemical compounds, including those similar to "(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol," on human health and the environment (Beard et al., 2002).
Toxicology and Safety Evaluations
Paredi et al. (2000) discussed the use of exhaled ethane as a marker for lipid peroxidation in chronic obstructive pulmonary disease, showcasing the importance of monitoring oxidative stress in the context of exposure to industrial chemicals (Paredi et al., 2000).
Environmental Contamination
Studies on flame retardants and organochlorines in indoor dust from e-waste recycling sites shed light on the contamination levels of various chemicals, underscoring the need to manage and understand the environmental impact of synthetic compounds (Zheng et al., 2015).
Methodological and Analytical Approaches
- Analytical Techniques for Chemical Analysis: Mannens et al. (2007) described the absorption, metabolism, and excretion of a novel neuromodulator in humans, showcasing the types of pharmacokinetic studies that could be relevant for similar compounds to "this compound" (Mannens et al., 2007).
Drug Development and Pharmacology
- Pharmacological Effects: The cardiac and vascular effects of midazolam during anesthesia induction in a study by Schleussner et al. (1981) illustrate the type of pharmacological research that might involve chemicals with structures or effects similar to the compound (Schleussner et al., 1981).
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFRWYYFHKPPT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.